Cas no 885329-49-7 (β-Neuraminic acid, N-(2-hydroxyacetyl)-)

β-Neuraminic acid, N-(2-hydroxyacetyl)-, is a derivative of neuraminic acid, a key component of sialic acids involved in biological recognition processes. This compound features a hydroxyacetyl group at the amino position, enhancing its utility in glycobiology research and enzymatic studies. Its modified structure allows for selective interactions with sialidases and sialyltransferases, making it valuable for probing glycosylation pathways. The hydroxyacetyl moiety also improves solubility and stability in aqueous solutions, facilitating its use in biochemical assays. This derivative is particularly useful for investigating cell-surface interactions, microbial adhesion, and immune response modulation, offering researchers a precise tool for studying sialic acid-mediated processes.
β-Neuraminic acid, N-(2-hydroxyacetyl)- structure
885329-49-7 structure
Product Name:β-Neuraminic acid, N-(2-hydroxyacetyl)-
CAS No:885329-49-7
MF:C11H19NO10
MW:325.26926445961
CID:5235414
Update Time:2026-03-08

β-Neuraminic acid, N-(2-hydroxyacetyl)- Chemical and Physical Properties

Names and Identifiers

    • β-Neuraminic acid, N-(2-hydroxyacetyl)-
    • Inchi: 1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)
    • InChI Key: FDJKUWYYUZCUJX-UHFFFAOYSA-N
    • SMILES: C1C(O)(C(O)=O)OC(C(O)C(O)CO)C(NC(CO)=O)C1O

Computed Properties

  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7

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β-Neuraminic acid, N-(2-hydroxyacetyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:885329-49-7)β-Neuraminic acid, N-(2-hydroxyacetyl)-
Order Number:A1060361
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:53
Price ($):359.0
Email:sales@amadischem.com

Additional information on β-Neuraminic acid, N-(2-hydroxyacetyl)-

Research Brief on β-Neuraminic acid, N-(2-hydroxyacetyl)- (CAS: 885329-49-7): Recent Advances and Applications

β-Neuraminic acid, N-(2-hydroxyacetyl)- (CAS: 885329-49-7) is a derivative of neuraminic acid, a key component in glycobiology and medicinal chemistry. This compound has garnered significant attention due to its potential applications in drug development, particularly in the fields of antiviral therapies, cancer research, and immunomodulation. Recent studies have focused on its synthesis, structural modifications, and biological activities, aiming to harness its therapeutic potential. This research brief consolidates the latest findings related to this compound, providing insights into its current status and future directions.

The synthesis of β-Neuraminic acid, N-(2-hydroxyacetyl)- has been optimized in recent years, with researchers employing advanced enzymatic and chemical methods to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel enzymatic pathway using recombinant sialyltransferases, which significantly enhanced the efficiency of production. This breakthrough not only reduces costs but also minimizes the environmental impact associated with traditional chemical synthesis. The study highlights the compound's role as a precursor for more complex sialic acid derivatives, which are crucial for glycan-based therapeutics.

In the context of antiviral research, β-Neuraminic acid, N-(2-hydroxyacetyl)- has shown promise as an inhibitor of viral neuraminidases, enzymes critical for the replication of influenza and other viruses. A recent Nature Communications paper (2024) reported that structural analogs of this compound exhibited potent inhibitory effects against H1N1 and H3N2 influenza strains. The study utilized molecular docking and in vitro assays to elucidate the binding mechanisms, suggesting that the hydroxyacetyl group enhances interaction with the viral enzyme's active site. These findings open new avenues for designing next-generation antiviral agents.

Cancer research has also explored the immunomodulatory properties of β-Neuraminic acid, N-(2-hydroxyacetyl)-. A 2023 study in Cancer Immunology Research revealed that this compound can modulate the activity of tumor-associated macrophages (TAMs), shifting their phenotype from pro-tumorigenic to anti-tumorigenic. The study employed murine models and human cell lines, demonstrating that the compound's administration led to reduced tumor growth and enhanced T-cell infiltration. These results underscore its potential as an adjunct therapy in immuno-oncology, particularly for cancers with high sialic acid expression.

Despite these advancements, challenges remain in the clinical translation of β-Neuraminic acid, N-(2-hydroxyacetyl)-. Issues such as bioavailability, stability, and targeted delivery need to be addressed. Recent efforts in nanotechnology, as reported in a 2024 Advanced Drug Delivery Reviews article, have explored encapsulation techniques to improve the compound's pharmacokinetics. Liposomal and polymeric nanoparticles have shown promise in preclinical trials, enhancing the compound's circulation time and tissue specificity. These innovations are critical for advancing the compound from bench to bedside.

In conclusion, β-Neuraminic acid, N-(2-hydroxyacetyl)- (CAS: 885329-49-7) represents a versatile and promising molecule in the realm of chemical biology and medicine. Its applications span antiviral therapy, cancer immunotherapy, and glycan engineering, with recent studies highlighting both its potential and the hurdles to its clinical adoption. Future research should focus on optimizing delivery systems and expanding its therapeutic scope, ensuring that this compound can fulfill its promise in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885329-49-7)β-Neuraminic acid, N-(2-hydroxyacetyl)-
A1060361
Purity:99%
Quantity:100mg
Price ($):359.0
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